molecular formula C11H20N4O2 B1491175 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one CAS No. 2098104-45-9

2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one

Cat. No.: B1491175
CAS No.: 2098104-45-9
M. Wt: 240.3 g/mol
InChI Key: UKIFTHBFHMVZFN-UHFFFAOYSA-N
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Description

2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an azido group, a hydroxyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. The azido group can be introduced through azidation reactions, while the hydroxyl group can be introduced through hydroxylation reactions. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile reagent for click chemistry reactions, which are widely used in the synthesis of pharmaceuticals and materials.

Biology: In biological research, this compound can be used as a probe to study biological processes. Its ability to react with specific biomolecules allows researchers to label and track these molecules within cells and tissues.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs. Its unique structure may enable it to interact with biological targets, leading to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The azido group, in particular, can participate in click chemistry reactions, forming covalent bonds with biomolecules and altering their function.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary depending on its application. For example, in drug development, the compound may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one

  • 2-Azido-1-(4-hydroxy-3-ethylpiperidin-1-yl)ethan-1-one

  • 2-Azido-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

Uniqueness: 2-Azido-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the isobutyl group on the piperidine ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-azido-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-8(2)5-9-7-15(4-3-10(9)16)11(17)6-13-14-12/h8-10,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIFTHBFHMVZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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